molecular formula C4H10 B101102 1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane CAS No. 19170-96-8

1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane

Cat. No.: B101102
CAS No.: 19170-96-8
M. Wt: 68.18 g/mol
InChI Key: NNPPMTNAJDCUHE-LSURFNHSSA-N
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Description

1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane is a deuterated analogue of isobutane. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C₄D₁₀, and it has a molecular weight of 68.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane typically involves the deuteration of isobutane. This process can be achieved through catalytic exchange reactions where isobutane is exposed to deuterium gas in the presence of a catalyst such as platinum or palladium. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of isobutane and deuterium gas over a catalyst bed under controlled conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Deuterated alcohols and ketones.

    Reduction: Deuterated alkanes.

    Substitution: Deuterated halides.

Scientific Research Applications

1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane involves the kinetic isotope effect, where the presence of deuterium alters the reaction rates compared to the non-deuterated analogue. This effect is due to the stronger C-D bond compared to the C-H bond, leading to differences in reaction pathways and product distributions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane is unique due to its specific deuterium placement, which provides distinct kinetic isotope effects and makes it valuable for detailed mechanistic studies in chemistry and biology.

Properties

IUPAC Name

1,1,1,2,3,3,3-heptadeuterio-2-(trideuteriomethyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3/i1D3,2D3,3D3,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPPMTNAJDCUHE-LSURFNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

68.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19170-96-8
Record name 19170-96-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane
Reactant of Route 2
1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane
Reactant of Route 3
1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane
Reactant of Route 4
1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane
Reactant of Route 5
1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane
Reactant of Route 6
1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane

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